

Application Note: Chiral LC-MS/MS Analysis and Quantification of ent-Aprepitant

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Compound of Interest

Compound Name: *ent-Aprepitant*

CAS No.: 172822-29-6

Cat. No.: B601779

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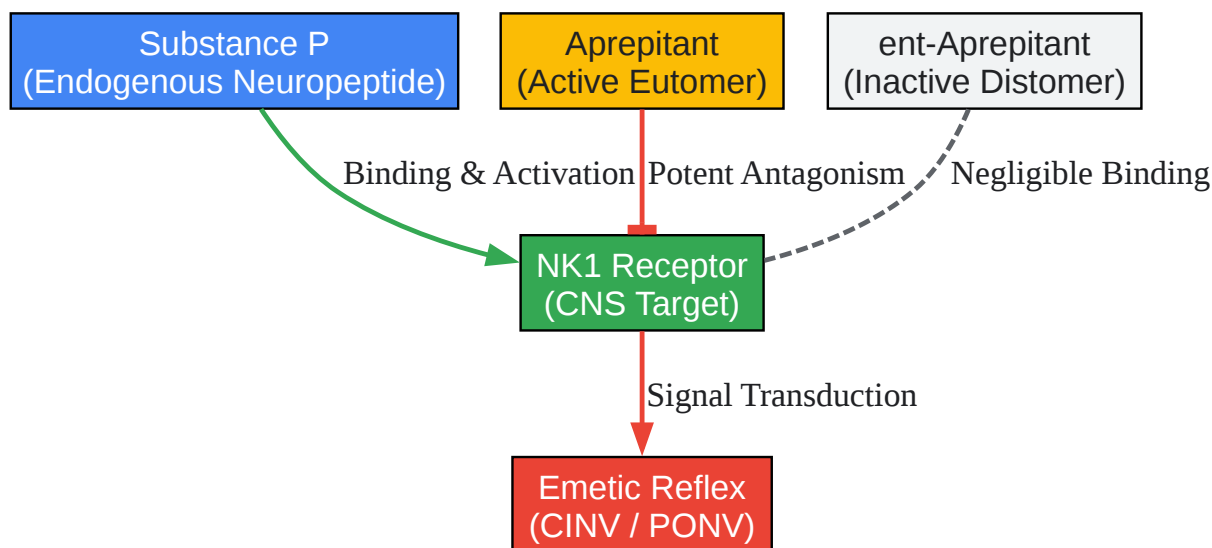
Target Audience: Researchers, analytical scientists, and drug development professionals.
Focus: Stereochemical purity, bioanalytical method development, and tandem mass spectrometry (LC-MS/MS).

Scientific Rationale & Clinical Context

Aprepitant is a potent, highly selective non-peptide antagonist of the human substance P/neurokinin-1 (NK1) receptor, widely prescribed for the prevention of chemotherapy-induced nausea and vomiting (CINV)[1]. The pharmacological efficacy of aprepitant is strictly stereoselective. The active pharmaceutical ingredient (API) is the (1R, 2R, 3S) stereoisomer—formally named 5-[[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one.

Because the molecule possesses three chiral centers, it can exist in eight distinct stereochemical forms (four diastereomeric pairs of enantiomers)[2][3]. The exact enantiomer, **ent-aprepitant** (the 1S, 2S, 3R isomer), exhibits negligible affinity for the NK1 receptor. In drug development and pharmacokinetic monitoring, distinguishing the active eutomer from the

inactive distomer (**ent-aprepitant**) is critical to ensure therapeutic efficacy and to monitor potential in vivo chiral inversion[2].



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Mechanism of NK1 receptor antagonism highlighting stereoselective binding.

Analytical Strategy & Causality (E-E-A-T)

Developing a robust assay for **ent-aprepitant** requires overcoming two primary analytical challenges: achieving baseline chiral separation and ensuring high-sensitivity detection in complex biological matrices.

Chromatographic Choice: Polysaccharide Chiral Stationary Phases (CSPs)

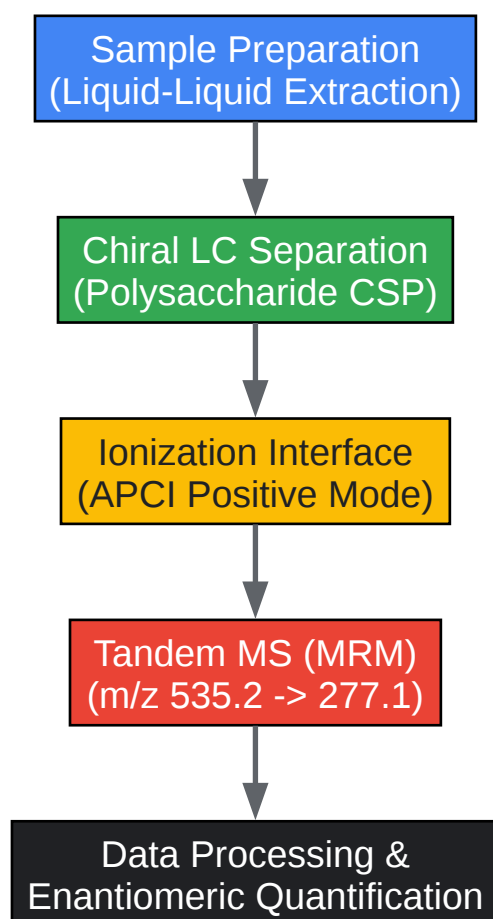
Achiral reversed-phase columns cannot separate enantiomers. To resolve **ent-aprepitant** from aprepitant, a chiral stationary phase is required. Polysaccharide-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), provide highly specific chiral recognition through a combination of hydrogen bonding, π - π interactions, and steric inclusion within the polymer's helical grooves[2]. Normal-phase conditions (e.g., Hexane/Isopropanol) maximize these interactions, ensuring a baseline resolution ($R_s > 1.5$) between the enantiomeric pair.

Ionization Interface: Why APCI over ESI?

While Electrospray Ionization (ESI) is the gold standard for most LC-MS/MS bioanalysis, it requires polar, conductive mobile phases (like water/acetonitrile) to form charged droplets. Normal-phase chiral chromatography utilizes highly non-polar solvents (e.g., hexane) which do not support ESI. Therefore, Atmospheric Pressure Chemical Ionization (APCI) is chosen. APCI relies on gas-phase corona discharge ionization, making it highly compatible with the vaporization of non-polar normal-phase effluents, allowing direct coupling of chiral HPLC to the mass spectrometer[2].

Mass Spectrometry: MRM Transition Causality

Aprepitant and **ent-aprepitant** share the exact same mass and fragmentation pathways. The protonated parent ion is observed at m/z 535.2 $[M+H]^+$. During Collision-Induced Dissociation (CID), the molecule undergoes cleavage of the morpholine ring, yielding a highly stable 2-[1-(3,5-bis(trifluoromethyl)phenyl)ethoxy] fragment at m/z 277.1[1][4]. Monitoring the 535.2 \rightarrow 277.1 transition provides superior signal-to-noise ratios and eliminates matrix interference.



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*Chiral LC-MS/MS workflow for the quantification of **ent-aprepitant**.*

Experimental Protocols

The following protocol outlines a self-validating system for the extraction and quantification of **ent-aprepitant** in human plasma using a stable isotope-labeled internal standard (SIL-IS), Aprepitant- d4.

Step 1: Reagent Preparation

- Mobile Phase: Prepare a mixture of HPLC-grade Hexane and Isopropanol (80:20, v/v). Degas ultrasonically for 15 minutes.
- Standard Solutions: Prepare a 1.0 mg/mL stock solution of racemic aprepitant (containing both eutomer and **ent-aprepitant**) in methanol. Dilute serially to create a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL.
- Internal Standard (IS): Prepare a 100 ng/mL working solution of Aprepitant- d4 in methanol.

Step 2: Sample Extraction (Liquid-Liquid Extraction)

Causality: LLE is chosen over protein precipitation to selectively extract the lipophilic aprepitant while leaving polar matrix components and salts behind, preventing APCI source contamination.

- Aliquot 200 μ L of human plasma into a clean 2.0 mL microcentrifuge tube.
- Add 20 μ L of the Aprepitant- d4 IS working solution and vortex for 10 seconds.
- Add 100 μ L of 0.1 M Sodium Hydroxide (NaOH) to basify the plasma, ensuring the morpholine nitrogen remains unprotonated and lipophilic.
- Add 1.5 mL of Tertiary Butyl Methyl Ether (TBME)[5].
- Vortex vigorously for 5 minutes, then centrifuge at 10,000 \times g for 10 minutes at 4°C.
- Transfer 1.2 mL of the upper organic layer to a clean glass vial.

- Evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (Hexane:Isopropanol, 80:20 v/v). Transfer to an autosampler vial.

Step 3: System Suitability Testing (SST)

Before analyzing biological samples, the system must self-validate. Inject the racemic standard mixture (500 ng/mL).

- Acceptance Criteria: The resolution (Rs) between aprepitant and **ent-aprepitant** must be ≥ 1.5 . The signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ, 1.0 ng/mL) must be ≥ 10 .

Step 4: LC-MS/MS Acquisition

Run the reconstituted samples through the LC-MS/MS system using the parameters defined in the Data Presentation section below.

Quantitative Data & Method Parameters

All critical parameters for the successful execution of this assay are summarized in the tables below.

Table 1: Mass Spectrometry (MRM) Parameters

Ionization Source: APCI (Positive Ion Mode)^[2]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (V)	Collision Energy (eV)	Dwell Time (ms)
Aprepitant	535.2	277.1 (Quantifier)	45	25	150
Aprepitant	535.2	179.2 (Qualifier)	45	40	150
ent-Aprepitant	535.2	277.1 (Quantifier)	45	25	150
ent-Aprepitant	535.2	179.2 (Qualifier)	45	40	150
Aprepitant-d4(IS)	539.2	281.1	45	25	150

Table 2: Chromatographic Conditions

Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 μm)[2]

Parameter	Setting / Value
Mobile Phase	Hexane : Isopropanol (80:20, v/v)
Elution Profile	Isocratic
Flow Rate	1.0 mL/min (Directly into APCI source)
Column Temperature	25°C
Injection Volume	10 μL
Expected Retention Times	Aprepitant: ~8.5 min ent-Aprepitant: ~11.2 min

Table 3: Method Validation Summary

In accordance with FDA/ICH Bioanalytical Method Validation Guidelines.

Parameter	Result / Acceptance Criteria
Linear Dynamic Range	1.0 ng/mL – 1000 ng/mL
Correlation Coefficient (r ²)	>0.995
Lower Limit of Quantification (LLOQ)	1.0 ng/mL (CV ≤20%)
Intra-day Precision (CV%)	≤15%
Extraction Recovery	>85% (Consistent across low, mid, and high QC levels)
Matrix Effect	≤±15% (Normalized by SIL-IS)

References

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